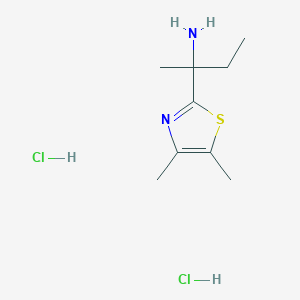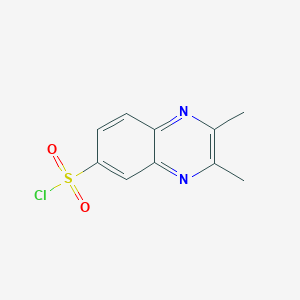
(2,3-Dimethylquinoxalin-6-yl)chlorosulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Dimethylquinoxalin-6-yl)chlorosulfone” is a chemical compound. It’s a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . The molecular formula of 2,3-Dimethylquinoxaline is C10H10N2 .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been reported in various studies. For instance, a series of symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . Another study reported the synthesis of a series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives by the Buchwald–Hartwig amination reaction .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex. For example, the molecular structure of 1,3-bis(2,3-dimethylquinoxalin-6-yl)benzene consists of a central benzene ring with 2,3-dimethylquinoxalin-6-yl groups at the 1 and 3 positions. These 2,3-dimethylquinoxalin-6-yl groups twist significantly out of the plane of the benzene ring .Chemical Reactions Analysis
Quinoxaline derivatives have been involved in various chemical reactions. For instance, a study reported the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which has emerged as a modern sustainable protocol . Another study discussed the design, synthesis, and in-depth biological characterization of two novel type II kinase inhibitors .Physical And Chemical Properties Analysis
Quinoxaline derivatives can exhibit a wide range of physical and chemical properties. For instance, light-emitting analogues based on triphenylamine modified quinoxaline and pyridine [2,3-b]pyrazine exhibited different mechanochromic luminescence .作用機序
Safety and Hazards
The safety and hazards associated with quinoxaline derivatives can vary. For instance, 2,3-Dimethylquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
The future directions for research on quinoxaline derivatives are promising. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol, offering robust applications in the medicinal, pharmaceutical, and agriculture industry . Furthermore, a comprehensive review on the versatile pharmacology of quinoxaline derivatives highlighted the critical role of the quinoxaline on various heterocyclic moieties .
特性
IUPAC Name |
2,3-dimethylquinoxaline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-7(2)13-10-5-8(16(11,14)15)3-4-9(10)12-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJIXSXMRIYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464194.png)
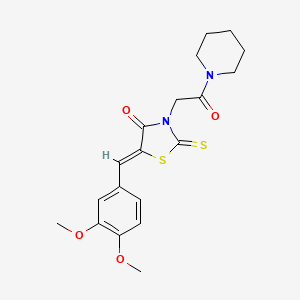
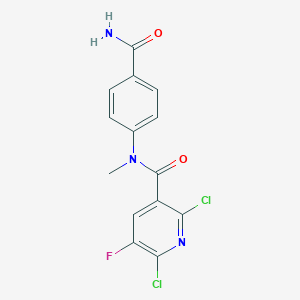
![2,4-dichloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2464197.png)
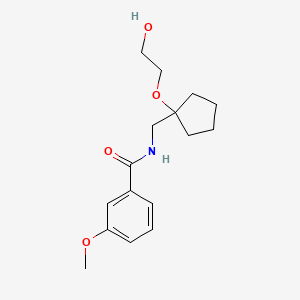
![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/no-structure.png)
methanone](/img/structure/B2464201.png)


![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)


